Bay x 3702, chemically named as (R)-(-)-2-[4-[(chroman-2-ylmethyl)-amino]-butyl]-1,1-dioxo-benzo[d]isothiazolone hydrochloride, is a synthetic aminomethylchroman derivative. [] It is primarily classified as a highly potent and selective agonist of the serotonin 5-HT1A receptor subtype. [, , ] Researchers have extensively studied Bay x 3702 for its potential neuroprotective effects in various in vitro and in vivo models of neurological disorders. [, , , , , , , , ]
Repinotan hydrochloride was developed by Bayer Healthcare AG and is categorized as a small molecule drug. It is part of a broader class of compounds that target serotonin receptors, specifically the 5-HT1A receptor, which plays a significant role in modulating neurotransmission and neuronal excitability .
The synthesis of repinotan hydrochloride involves several intricate steps that ensure the production of a metabolically stable compound suitable for pharmacokinetic studies. The synthesis can be summarized in three main reaction sequences:
These methods highlight the complexity and precision required in synthesizing repinotan hydrochloride for research and clinical applications.
Repinotan hydrochloride has a molecular formula of and a molecular weight of approximately 436.96 g/mol. The structure features an aminomethyl chromane derivative with a saccharinylbutyl substituent. Key structural details include:
The presence of these functional groups contributes to its pharmacological activity and interactions with biological targets .
Repinotan hydrochloride undergoes various chemical reactions that are crucial for its efficacy as a therapeutic agent. Notably, it interacts with multiple receptor types beyond the serotonin 1A receptor, including adrenergic receptors and dopamine receptors. These interactions can lead to diverse biochemical pathways affecting neuronal activity and neuroprotection.
The compound's ability to inhibit neuronal excitability through hyperpolarization is particularly significant. This mechanism involves the activation of G protein-coupled inwardly rectifying potassium channels upon binding to the serotonin 1A receptors, leading to reduced glutamate release and neuronal protection against excitotoxicity .
The primary mechanism of action for repinotan hydrochloride is its role as a full agonist at the serotonin 1A receptor. When repinotan binds to these receptors, it activates intracellular signaling pathways that result in:
Repinotan hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and bioavailability when administered therapeutically .
Repinotan hydrochloride has been primarily investigated for its potential applications in treating neurological conditions such as:
Although clinical development has faced challenges, repinotan remains a promising candidate for further research aimed at understanding its full therapeutic potential .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3